Boholmycin - 117192-99-1

Boholmycin

Catalog Number: EVT-1174127
CAS Number: 117192-99-1
Molecular Formula: C27H48N4O21
Molecular Weight: 764.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Boholmycin is a natural product found in Streptomyces hygroscopicus with data available.
Classification

Boholmycin belongs to the class of aminoglycoside antibiotics, which are characterized by their ability to inhibit protein synthesis in bacteria. This compound is structurally related to other known aminoglycosides but possesses unique features that differentiate its activity and efficacy.

Synthesis Analysis

The synthesis of Boholmycin involves a complex series of chemical reactions typical for aminoglycoside antibiotics. The initial steps typically include fermentation processes using Streptomyces hygroscopicus, followed by extraction and purification methods to isolate the antibiotic from the fermentation broth.

  1. Fermentation: The organism is cultured under specific conditions to maximize yield. Parameters such as temperature, pH, and nutrient composition are optimized.
  2. Extraction: After fermentation, the broth is treated with organic solvents to extract the antibiotic. This may involve multiple solvent extractions to ensure purity.
  3. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate Boholmycin from other metabolites.

The synthetic approach can be intricate, often requiring around 40 chemical steps to achieve the final product, reflecting the technical challenges associated with its synthesis .

Molecular Structure Analysis

Boholmycin has a complex molecular structure that includes multiple sugar moieties and an aglycone component typical of aminoglycosides. The molecular formula and specific stereochemistry contribute to its biological activity.

  • Molecular Formula: The exact molecular formula has not been universally standardized in literature but is typically represented as a combination of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
  • Structural Features: Boholmycin contains a cyclitol-type aglycone, which is common among aminoglycosides, providing essential interactions with bacterial ribosomes during protein synthesis .
Chemical Reactions Analysis

Boholmycin participates in several key chemical reactions that are crucial for its antibacterial activity:

  1. Binding to Ribosomes: Boholmycin binds to the 30S ribosomal subunit, disrupting protein synthesis by causing misreading of mRNA.
  2. Inhibition of Translation: The compound inhibits translation elongation factors, which are essential for protein assembly in bacteria .
  3. Chemical Stability: Boholmycin's stability under physiological conditions allows it to maintain efficacy against bacterial pathogens while minimizing degradation.

These reactions underscore its mechanism of action as a potent inhibitor of bacterial growth.

Mechanism of Action

The mechanism through which Boholmycin exerts its antibacterial effects primarily involves inhibition of protein synthesis:

  • Ribosomal Interaction: By binding to the ribosomal RNA within the 30S subunit, Boholmycin interferes with the decoding process during translation.
  • Misreading mRNA: This binding leads to misreading of mRNA codons, resulting in the production of faulty proteins that can disrupt bacterial cell function and viability.
  • Impact on Cell Growth: The disruption of protein synthesis ultimately leads to cell death or stasis in susceptible bacteria .
Physical and Chemical Properties Analysis

Boholmycin exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in water and polar organic solvents, which facilitates its extraction and formulation for therapeutic use.
  • Stability: The compound shows stability under acidic conditions but may be sensitive to extreme pH levels or high temperatures.
  • Molecular Weight: The molecular weight is characteristic of aminoglycoside antibiotics, contributing to its pharmacokinetic profile.

These properties influence both its biological activity and potential therapeutic applications.

Applications

Boholmycin has several promising applications in scientific research and medicine:

  1. Antibiotic Development: As an aminoglycoside antibiotic, it offers potential for treating infections caused by resistant Gram-positive bacteria.
  2. Research Tool: Its unique mechanism can serve as a model for studying protein synthesis inhibition and developing new antimicrobial agents.
  3. Pharmaceutical Formulations: Ongoing research into formulations may enhance its bioavailability and therapeutic efficacy.

The continued exploration of Boholmycin's properties may lead to innovative treatments for bacterial infections, especially in an era where antibiotic resistance poses significant challenges .

Introduction to Boholmycin

Historical Context and Discovery of Aminoglycoside Antibiotics

Aminoglycoside antibiotics represent a cornerstone class of antimicrobial agents first identified in the mid-20th century. Streptomycin, isolated from Streptomyces griseus in 1944, marked the dawn of this class and was rapidly deployed against tuberculosis and Gram-negative pathogens [1] [6]. Subsequent decades witnessed the discovery of pivotal aminoglycosides including neomycin (1949), kanamycin (1957), gentamicin (1963), and tobramycin (1967), all derived from Actinomycetes species [1] [9]. These compounds share core structural features: amino sugars linked glycosidically to an aminocyclitol scaffold, enabling potent inhibition of bacterial protein synthesis via ribosomal binding [1]. By the 1980s, aminoglycosides faced declining use due to nephrotoxicity risks and the emergence of broad-spectrum alternatives like cephalosporins. However, escalating multidrug-resistant (MDR) infections has spurred renewed interest in optimizing dosing regimens and discovering novel derivatives, exemplified by plazomicin [1].

Taxonomic Origin of Boholmycin: Streptomyces hygroscopicus H617-25

Boholmycin was isolated from Streptomyces hygroscopicus strain H617-25, identified in a soil sample collected from Bohol Island, Philippines. This strain belongs to the Streptomyces genus, renowned for its prolific antibiotic production [4]. Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium characterized by its high GC-content (~72 mol%) and ability to form sporulating hyphae [5] [7]. It thrives in diverse soils, engaging in intense microbial competition through secondary metabolite synthesis [7] [8]. Genomic analyses reveal extensive biosynthetic gene clusters encoding enzymes for nonribosomal peptides, polyketides, and aminoglycosides [7]. Beyond boholmycin, this subspecies produces structurally diverse bioactive compounds (Table 1).

Table 1: Bioactive Metabolites of Streptomyces hygroscopicus

CompoundActivityApplication/Notes
Hygromycin BAntibacterial/AnthelminticVeterinary deworming agent
Rapamycin (Sirolimus)Immunosuppressive/AntifungalOrgan transplant rejection prevention
BialaphosHerbicidalNatural herbicide
GeldanamycinAntitumorHeat shock protein inhibitor
BoholmycinBroad-spectrum antibacterialNovel aminoglycoside (this review)

Strain H617-25 was isolated using selective media favoring Streptomyces growth, followed by fermentation and bioactivity-guided fractionation. Its taxonomic assignment was confirmed through morphological traits (aerial hyphae formation, spore chain morphology) and 16S rRNA gene sequencing [4] [5]. The strain’s ecological niche—tropical island soil—underscores the role of underexplored environments in yielding novel chemotypes.

Significance of Soil-Derived Microbial Metabolites in Antibiotic Discovery

Soil microbiomes, particularly Actinobacteria, remain unparalleled reservoirs for antimicrobial discovery. An estimated 99% of soil microbes resist laboratory cultivation, rendering their metabolic potential largely untapped [3] [6] [10]. Streptomyces species dominate this chemical arsenal due to evolutionary pressures in competitive environments:

  • Microbial Warfare: Bacteria deploy antibiotics to suppress rivals. Recent studies reveal novel antibacterial mechanisms like "umbrella toxins"—protein complexes secreted by Streptomyces to inhibit hyphal growth of competitors [8].
  • Synergistic Communities: Algal-bacterial consortia (e.g., in mass cultivation systems) exhibit high antibacterial yields, with ~30% of extracts showing bioactivity against Bacillus subtilis or Candida albicans [3].
  • Biodiversity Hotspots: Phylogenetically unique strains from islands, forests, or extreme habitats often produce structurally distinct metabolites. Boholmycin’s discovery in Philippine soil exemplifies this [4] [10].

Table 2: Soil-Derived Antibiotics and Their Clinical Impact

Antibiotic ClassPrototype Soil-Derived AgentResistance Addressed
AminoglycosidesStreptomycin (1944)First-line TB therapy
TetracyclinesChlortetracycline (1945)Broad-spectrum activity
GlycopeptidesVancomycin (1953)MRSA treatment
Novel aminoglycosidesBoholmycin (1988)Activity vs. aminoglycoside-resistant strains

The ongoing AMR crisis necessitates revisiting soil ecosystems. Citizen science initiatives like MicroMundo screen soil samples for antimicrobial-producing bacteria (APB), revealing genera such as Bacillus, Brevibacillus, and Streptomyces as dominant APBs [10]. These efforts highlight soil’s enduring role in delivering lead compounds against MDR pathogens, positioning boholmycin as a paradigm of ecological and pharmacological synergy.

Structural Characteristics and Mechanism of Action

Boholmycin features a pseudotetrasaccharide architecture comprising four key moieties: a heptose unit, two aminosugars, and dicarbamoylated scyllo-inositol [4]. This distinguishes it from classical 4,6-disubstituted aminoglycosides (e.g., tobramycin) and aligns with atypical scaffolds like spectinomycin. The scyllo-inositol core—carbamoylated at two positions—enhances stability against aminoglycoside-modifying enzymes (AMEs), common mediators of resistance [1] [4].

Functionally, boholmycin inhibits protein synthesis by binding the bacterial 30S ribosomal subunit, inducing codon misreading. However, its weak intrinsic bactericidal activity in vitro contrasts with potent aminoglycosides like gentamicin [1] [4]. Notably, it demonstrates broad-spectrum efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa), including strains resistant to legacy aminoglycosides (Table 2). This suggests either enhanced uptake overcoming permeability barriers or reduced susceptibility to AMEs.

Table 3: Boholmycin vs. Classical Aminoglycosides: Structural and Activity Comparison

PropertyBoholmycinTobramycinStreptomycin
Core StructurePseudotetrasaccharide4,6-Disubstituted DOS*Streptidine-linked
Key Moietiesscyllo-Inositol, heptoseDeoxystreptamine, nebrosamineStreptidine, streptose
Resistance ProfileActive vs. resistant strainsSusceptible to AMEsSusceptible to AMEs
Toxicity (Mouse IV)Non-toxic at 1000 mg/kgNephro-/OtotoxicOtotoxic

*DOS: 2-deoxystreptamine

The biosynthetic pathway of boholmycin remains uncharacterized. However, genomic insights from S. hygroscopicus indicate conserved aminoglycoside synthesis logic: glycosyltransferases assemble nucleotide-activated sugars, while carbamoyltransferases modify the inositol ring [7] [9]. Further research is needed to elucidate tailoring enzymes unique to this molecule.

Properties

CAS Number

117192-99-1

Product Name

Boholmycin

IUPAC Name

[4-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-carbamoyloxy-2-[5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-3-(methylamino)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl] carbamate

Molecular Formula

C27H48N4O21

Molecular Weight

764.7 g/mol

InChI

InChI=1S/C27H48N4O21/c1-31-9-11(36)7(47-25-15(40)13(38)14(39)18(48-25)5(34)2-32)4-45-23(9)49-19-16(41)20(22(52-27(30)44)17(42)21(19)51-26(29)43)50-24-12(37)8(28)10(35)6(3-33)46-24/h5-25,31-42H,2-4,28H2,1H3,(H2,29,43)(H2,30,44)

InChI Key

JPGBWUBDJIISRF-UHFFFAOYSA-N

SMILES

CNC1C(C(COC1OC2C(C(C(C(C2OC(=O)N)O)OC(=O)N)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O

Synonyms

boholmycin

Canonical SMILES

CNC1C(C(COC1OC2C(C(C(C(C2OC(=O)N)O)OC(=O)N)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.